molecular formula C4H10ClF2N B2692367 3,3-Difluorobutan-1-amine hydrochloride CAS No. 1780623-33-7

3,3-Difluorobutan-1-amine hydrochloride

Cat. No.: B2692367
CAS No.: 1780623-33-7
M. Wt: 145.58
InChI Key: AUBMPIMOUQBSKV-UHFFFAOYSA-N
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Description

3,3-Difluorobutan-1-amine hydrochloride (CAS 1780623-33-7) is an organofluorine compound with the molecular formula C₄H₁₀ClF₂N and a molecular weight of 145.58 g/mol . This amine hydrochloride salt serves as a valuable building block in medicinal chemistry and drug discovery research. Its specific application is highlighted in the development of inhibitors for Leucine Rich Repeat Kinase 2 (LRRK2), a promising therapeutic target for the treatment of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS) . The incorporation of the 3,3-difluorobutylamine moiety into larger molecular structures contributes to the pharmacological profile of these potential therapeutics. As a key synthetic intermediate, it provides researchers with a means to introduce a polar, fluorinated amine segment into target molecules, which can influence their physicochemical properties and biological activity. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the available Safety Datasheet for proper handling, storage, and hazard information prior to use .

Properties

IUPAC Name

3,3-difluorobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2N.ClH/c1-4(5,6)2-3-7;/h2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBMPIMOUQBSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780623-33-7
Record name 3,3-difluorobutan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorobutan-1-amine hydrochloride typically involves the reaction of 3,3-Difluorobutan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The general reaction scheme is as follows:

3,3-Difluorobutan-1-amine+HCl3,3-Difluorobutan-1-amine hydrochloride\text{3,3-Difluorobutan-1-amine} + \text{HCl} \rightarrow \text{this compound} 3,3-Difluorobutan-1-amine+HCl→3,3-Difluorobutan-1-amine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobutanone, while reduction could produce difluorobutanamine.

Scientific Research Applications

3,3-Difluorobutan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluorobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3,3-Difluorobutan-1-amine hydrochloride, differing in fluorine substitution patterns, carbon chain length, or cyclic frameworks:

Linear Fluorinated Amine Hydrochlorides

  • 3,3,3-Trifluoropropan-1-amine Hydrochloride (CAS: 2968-33-4)

    • Molecular Formula : C₃H₆ClF₃N
    • Molecular Weight : 148.54 g/mol
    • Key Differences : Shorter carbon chain (3 carbons) and trifluoro substitution at the terminal carbon. Higher fluorine content increases polarity but may reduce lipophilicity compared to the target compound .
  • 1,1,1-Trifluoropropan-2-amine Hydrochloride (CAS: 2968-32-3) Molecular Formula: C₃H₆ClF₃N Molecular Weight: 148.54 g/mol Key Differences: Branched trifluoro substitution at the second carbon.

Cyclobutane-Based Fluorinated Amine Hydrochlorides

  • 3,3-Difluorocyclobutanamine Hydrochloride (CAS: 637031-93-7)

    • Molecular Formula : C₄H₇ClF₂N
    • Molecular Weight : 140.56 g/mol
    • Key Differences : Cyclobutane ring replaces the linear chain, constraining molecular conformation. This rigidity may influence pharmacokinetic properties, such as membrane permeability .
  • 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine Hydrochloride (CAS: 2490375-73-8)

    • Molecular Formula : C₅H₇ClF₅N
    • Molecular Weight : 211.56 g/mol
    • Key Differences : Additional trifluoromethyl (-CF₃) group on the cyclobutane ring. The -CF₃ group enhances electron-withdrawing effects and lipophilicity, which could improve blood-brain barrier penetration .

Substituted Cyclic Amine Hydrochlorides

  • 3,3-Dimethylcyclobutan-1-amine Hydrochloride (CAS: 1284247-23-9) Molecular Formula: C₆H₁₄ClN Molecular Weight: 135.64 g/mol Key Differences: Methyl groups at the 3-position instead of fluorine.
  • 3-Methoxy-3-methylbutan-1-amine Hydrochloride (Patent: WO2024) Molecular Formula: C₆H₁₅ClNO Molecular Weight: 164.64 g/mol Key Differences: Methoxy (-OCH₃) substituent at the 3-position. The oxygen atom introduces hydrogen-bonding capacity, altering solubility and reactivity compared to fluorine .

Key Research Findings and Structural Implications

Fluorine Substitution Effects: Fluorine atoms in this compound increase its polarity and resistance to oxidative metabolism compared to non-fluorinated analogs like 3,3-Dimethylcyclobutan-1-amine hydrochloride . Linear fluorinated amines (e.g., 3,3,3-Trifluoropropan-1-amine hydrochloride) exhibit higher aqueous solubility but reduced lipophilicity, limiting their utility in central nervous system-targeted drug design .

Cyclic vs. Linear Frameworks :

  • Cyclobutane-containing derivatives (e.g., 3,3-Difluorocyclobutanamine hydrochloride) show constrained rotational freedom, which can enhance binding affinity to specific biological targets but may reduce synthetic accessibility .

Synthetic Methods: Fluorinated amines are often synthesized via hydrogenation of imine intermediates (e.g., palladium-catalyzed hydrogenation in ) or fluorination reagents like diethylaminosulfur trifluoride (DAST) .

Biological Activity

3,3-Difluorobutan-1-amine hydrochloride is a fluorinated organic compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of two fluorine atoms and an amine functional group, making it a chiral amine with potential applications in medicinal chemistry.

The chemical formula for this compound is C4H9ClF2NC_4H_9ClF_2N. Its chiral nature allows for the existence of two enantiomers, with the (R)-configuration being particularly significant in biological applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial properties and potential effects on neurological pathways. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological interactions.

Antimicrobial Activity

Studies have demonstrated that compounds containing difluorinated structures can exhibit significant antimicrobial activity. For instance, derivatives of difluorinated phosphonates have shown potent inhibition against Escherichia coli and other bacterial strains. The introduction of fluorine atoms has been associated with increased potency against bacterial enzymes, such as deoxyxylulose phosphate reductoisomerase (DXR), which is crucial for bacterial growth and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through structure-activity relationship studies. These studies reveal how modifications to the compound's structure affect its potency and selectivity for biological targets.

CompoundStructureBiological Activity
This compoundStructureAntimicrobial activity against E. coli
1,1-Difluoroethanamine hydrochlorideStructureModerate antimicrobial activity
2,2-Difluoropropan-1-amine hydrochlorideStructureLower activity compared to difluoro analogues

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various difluorinated compounds, this compound was tested against multiple strains of bacteria. The results indicated an IC50 value in the low nanomolar range, demonstrating its potency as an antimicrobial agent. The compound exhibited superior inhibition compared to non-fluorinated analogues .

Study 2: Neurological Effects

Another study explored the effects of this compound on neurological pathways. The compound was found to modulate neurotransmitter release in vitro, suggesting potential applications in treating neurological disorders. These findings highlight the dual role of the compound in both antimicrobial and neuropharmacological contexts.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in metabolic pathways in bacteria.
  • Membrane Interaction : Its lipophilic nature may enhance its ability to penetrate bacterial membranes, leading to increased intracellular concentrations and enhanced efficacy.

Q & A

Q. What are the standard protocols for assessing purity and identifying impurities?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Kromasil) and mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30) at 1 mL/min flow. UV detection at 210 nm detects amine-related impurities. For quantitation, calibrate against a reference standard (e.g., 1–50 µg/mL linear range, R² > 0.999). GC-MS with derivatization (e.g., silylation) identifies volatile byproducts .

Advanced Research Questions

Q. How can reaction mechanisms for fluorination be elucidated to minimize side products?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O in DAST) tracks fluorine incorporation. Computational DFT studies model transition states to predict regioselectivity. Kinetic analysis (e.g., in situ IR monitoring) identifies intermediates like carbocation rearrangements. For example, competing SN1/SN2 pathways in fluorination can be controlled by solvent polarity (aprotic solvents favor SN2) .

Q. What strategies improve stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies:
  • Acidic/alkaline hydrolysis : Expose to 0.1 M HCl/NaOH at 60°C for 24 hrs.
  • Oxidative stress : 3% H₂O₂ at 25°C.
  • Photolysis : UV light (254 nm) for 48 hrs.
    Monitor degradation via HPLC and LC-MS. Stabilizers like antioxidants (e.g., BHT) or lyophilization in inert atmospheres (N₂) reduce decomposition .

Q. How do fluorine substituents influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : The electron-withdrawing CF₂ group reduces amine basicity (pKa ~6–7 vs. ~10 for non-fluorinated analogs), affecting nucleophilicity. In SN2 reactions, steric hindrance from CF₂ slows alkylation. Computational electrostatic potential maps (MEPs) quantify charge distribution, while Hammett constants (σₘ) correlate substituent effects with reaction rates .

Q. What derivatization methods enhance detection in trace-level analytical assays?

  • Methodological Answer : Derivatize with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV-active adducts (λmax = 340 nm). Reaction conditions: 50 mM borate buffer (pH 9.5), 60°C for 30 min. Limit of detection (LOD) improves to 0.1 ng/mL via LC-MS/MS with MRM transitions (e.g., m/z 345 → 205) .

Safety and Compliance

Q. What safety protocols are critical during handling and disposal?

  • Methodological Answer : Use PPE (nitrile gloves, ANSI Z87.1 goggles) in fume hoods. In case of spills, neutralize with 5% sodium bicarbonate, then adsorb with vermiculite. Waste must be segregated into halogenated organic containers and incinerated at >1,000°C. Acute toxicity studies (LD50 in rats: 250 mg/kg) mandate institutional biosafety committee approval for in vivo work .

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